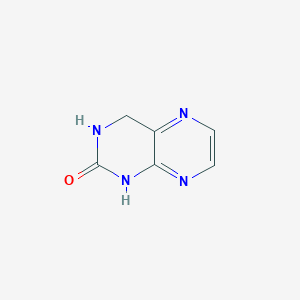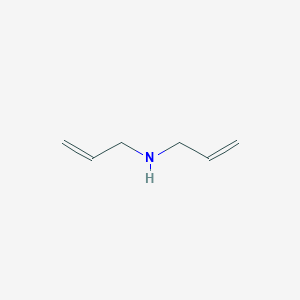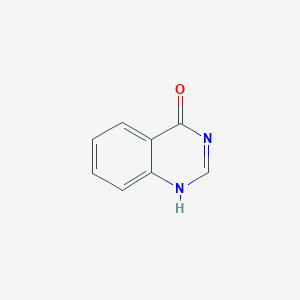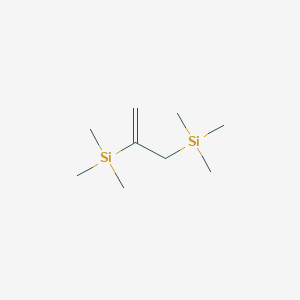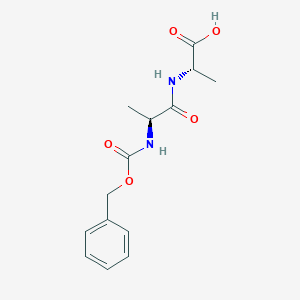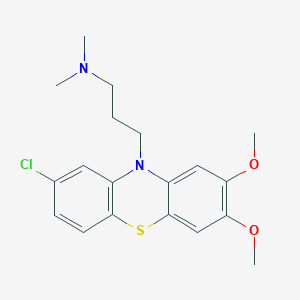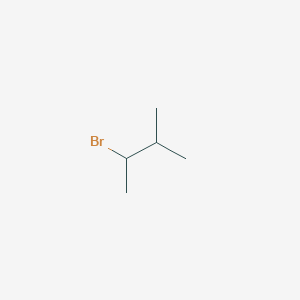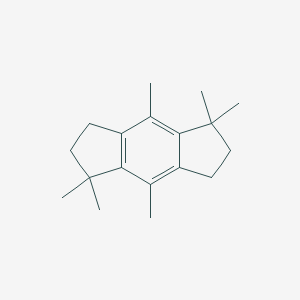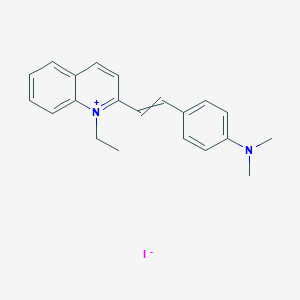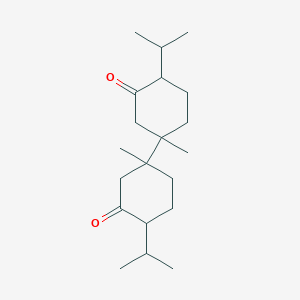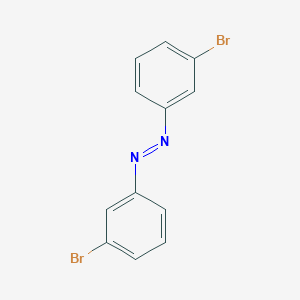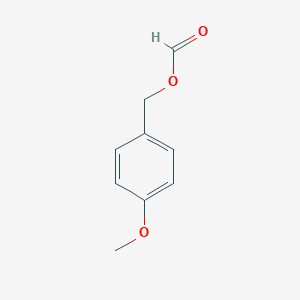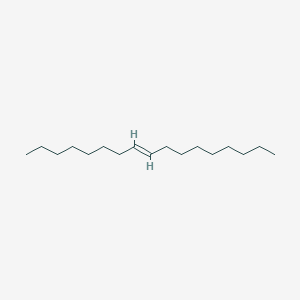
8-Heptadecene
Overview
Description
8-Heptadecene is an organic compound with the molecular formula C17H34 . It is a long-chain hydrocarbon with a double bond located at the eighth carbon atom. This compound is part of the class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. This compound is known for its presence in various natural sources and its applications in different industrial processes .
Mechanism of Action
8-Heptadecene, also known as (E)-heptadec-8-ene, is a chemical compound with the molecular formula C17H34 . It is an alkene that is part of the long-chain hydrocarbon family. Despite its simple structure, the mechanism of action of this compound is complex and involves several biochemical pathways.
Biochemical Pathways
This compound is involved in the synthesis of alka(e)nes in microalgae, such as Chlorella variabilis NC64A and several Nannochloropsis species . This process is light-dependent and leads to the formation of alka(e)nes from C16 and C18 fatty acids . The exact biochemical pathway and its downstream effects are still under investigation.
Result of Action
The production of alka(e)nes in microalgae, facilitated by this compound, could potentially be used for the production of biofuels . This represents a promising application of this compound in renewable energy.
Action Environment
The action of this compound is influenced by environmental factors. For instance, the synthesis of alka(e)nes in microalgae is strictly dependent on light . Additionally, factors such as temperature and pH could potentially influence the stability and efficacy of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Heptadecene can be synthesized through the decarboxylation of oleic acid. This process involves the removal of a carboxyl group from oleic acid, resulting in the formation of this compound. The reaction is typically carried out in the presence of catalysts such as aluminosilicates or nano-sized metal oxides (e.g., titanium and magnesium oxides). The reaction conditions include temperatures ranging from 250°C to 350°C .
Industrial Production Methods: In industrial settings, this compound is produced using similar decarboxylation methods. Oleic acid, which is derived from vegetable oils, is subjected to catalytic decarboxylation in a flow system. The process involves heating the oleic acid in the presence of catalysts, followed by cooling and collection of the resultant this compound .
Chemical Reactions Analysis
Types of Reactions: 8-Heptadecene undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or other oxygenated derivatives.
Hydrogenation: The double bond can be hydrogenated to form heptadecane, a saturated hydrocarbon.
Substitution: The double bond can participate in addition reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as peracids or ozone can be used for oxidation reactions.
Hydrogenation: Catalysts like palladium or platinum are used in hydrogenation reactions.
Substitution: Halogens (e.g., bromine or chlorine) can be used in addition reactions under controlled conditions.
Major Products:
Oxidation: Epoxides or alcohols.
Hydrogenation: Heptadecane.
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
8-Heptadecene has several applications in scientific research and industry:
Chemistry: It is used as a starting material in various synthetic reactions, including metathesis and isomerization.
Biology: Studies have shown its presence in certain algae, where it plays a role in metabolic pathways.
Medicine: It is investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: this compound is used in the production of surfactants, lubricants, and as a radiolytic marker in nuclear reactions
Comparison with Similar Compounds
Heptadecane: A saturated hydrocarbon with no double bonds.
1-Heptadecene: An alkene with the double bond at the first carbon atom.
9-Heptadecene: An alkene with the double bond at the ninth carbon atom.
Comparison: 8-Heptadecene is unique due to the position of its double bond, which influences its reactivity and applications. Unlike heptadecane, this compound can participate in addition reactions due to the presence of the double bond. Compared to 1-Heptadecene and 9-Heptadecene, the position of the double bond in this compound affects its chemical behavior and the types of reactions it undergoes .
Properties
IUPAC Name |
(E)-heptadec-8-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h15,17H,3-14,16H2,1-2H3/b17-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQKRILZMDQPHI-BMRADRMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Research shows that (Z)-8-heptadecene acts as a semiochemical, particularly in insects and mites. In the European house dust mite Dermatophagoides pteronyssinus, (Z)-8-heptadecene functions as a sexual pheromone, attracting male mites. [] Similarly, it plays a role in the host-parasite relationship between honeybees (Apis mellifera) and the parasitic mite Varroa destructor. Nurse bees treated with (Z)-8-heptadecene become repellent to the mites, suggesting its potential in developing novel control techniques for the parasite. [] This repellent effect is likely due to the mite's ability to distinguish between different stages of honeybee development based on their cuticular hydrocarbon profiles, with (Z)-8-heptadecene being a key differentiating factor. []
A:
- Spectroscopic Data: Characterized using Gas Chromatography-Mass Spectrometry (GC-MS), exhibiting a prominent molecular ion peak at m/z 238. [, ] The fragmentation pattern in the mass spectrum helps confirm its identity as an 8-heptadecene isomer. []
A: While specific material compatibility data for this compound is limited in the provided research, its presence in various biological systems, including insects, mites, and algae, suggests biocompatibility. [, , , ]
ANone: The provided research does not indicate any inherent catalytic properties of this compound. It primarily functions as a semiochemical and is studied as a marker for irradiation in food science.
ANone: The provided research does not delve into computational chemistry or QSAR modeling studies specifically for this compound.
A: While specific SAR studies for this compound are not detailed in the provided literature, research on the pear leaf midge (Dasineura pyri) pheromone, (2R,13S,8Z)-2,13-diacetoxy-8-heptadecene, offers insights into the importance of stereochemistry for biological activity. [] In field tests, only the first eluting isomer of this pheromone attracted male midges, with the addition of the second eluting isomer significantly reducing attraction. [] This highlights the critical role of stereochemistry in pheromone recognition and activity.
A: Specific formulation strategies for this compound are not discussed in the provided research. Its use as a potential control agent for Varroa destructor involves direct application to nurse bees. [] Further research is needed to explore formulations that optimize its delivery and efficacy for specific applications.
A: Detailed PK/PD studies, including ADME data, for this compound are not available in the provided research. Its primary application appears to be in the realm of chemical ecology and as a marker for irradiation in food products. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


